1-cyclopentyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-cyclopentyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include 4,6-dichloropyrimidine-5-carbaldehyde, cyanomethyltriphenylphosphonium chloride, and other organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
1-cyclopentyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cell proliferation.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves inhibition of specific kinases. These kinases are enzymes that play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound binds to the active site of the kinase, preventing its interaction with ATP and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Pyrido[2,3-d]pyrimidin-7-ones: Known for their kinase inhibitory activity and potential therapeutic applications.
Uniqueness
1-cyclopentyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substituents, which confer distinct biological activities and pharmacokinetic properties. Its difluoromethyl and methoxyphenyl groups enhance its binding affinity and selectivity towards certain kinases, making it a promising candidate for drug development .
Properties
IUPAC Name |
1-cyclopentyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2S/c1-27-13-8-6-11(7-9-13)15-10-14(17(21)22)16-18(23-15)25(12-4-2-3-5-12)20(28)24-19(16)26/h6-10,12,17H,2-5H2,1H3,(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAZFPUFORIACY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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